Iodination Yield vs. Bromination Outcomes
The synthesis of 3-iodo-6-methyl-1H-indazole from 6-methyl-1H-indazole using N-iodosuccinimide (NIS, 1.5 eq) in DMF at 25 °C for 1 hour proceeds in 92.19% isolated yield after column chromatography . In contrast, the analogous bromination of 6-methyl-1H-indazole to produce 3-bromo-6-methyl-1H-indazole is complicated by competing polybromination at the C5 and C7 positions; reported selective C3 bromination yields using NBS are typically lower and require careful control of stoichiometry and temperature to avoid dibrominated side products [1]. The high regioselectivity and near-quantitative yield of the iodination protocol reduce both raw material cost per gram of product and purification burden, making the iodo derivative a more economical entry point for downstream diversification at scale.
| Evidence Dimension | Isolated yield of C3 halogenation from 6-methyl-1H-indazole |
|---|---|
| Target Compound Data | 92.19% (NIS, DMF, 25 °C, 1 h) |
| Comparator Or Baseline | 3-Bromo-6-methyl-1H-indazole: C3-selective bromination yields typically moderate; competing C5/C7 dibromination observed with excess NBS; regioselective C7 bromination protocols report 88% yield of 5,7-dibromo product under certain conditions, not the desired 3-bromo mono-product |
| Quantified Difference | The 92.19% yield for the iodo compound represents a highly efficient, regioselective transformation; analogous selective C3 bromination is less straightforward due to competing polybromination pathways |
| Conditions | Iodination: NIS (1.5 eq), DMF, 25 °C, 1 h, column chromatography (SiO₂, PE:EtOAc 10:1 to 1:1). Bromination: NBS or Br₂ in various solvents; regioselectivity depends on conditions. |
Why This Matters
Higher synthesis yield and superior regioselectivity translate to lower cost-in-use and reduced purification effort when sourcing this building block for library synthesis or scale-up.
- [1] Bouchet, L.M.; et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances 2021. (When 2 eq NBS used, 5,7-dibrominated compound obtained in 88% yield without 3-brominated derivative; demonstrates competing polybromination challenge.) View Source
